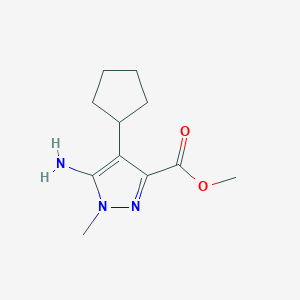
Methyl 5-amino-4-cyclopentyl-1-methyl-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-amino-4-cyclopentyl-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-4-cyclopentyl-1-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of cyclopentanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with methyl acetoacetate under acidic conditions to yield the desired pyrazole derivative . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-4-cyclopentyl-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: The carboxylate group can undergo nucleophilic substitution reactions to form esters and amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alcohols and amines. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include nitro derivatives, hydrazine derivatives, esters, and amides. These products can further undergo additional transformations to yield more complex molecules.
Scientific Research Applications
Methyl 5-amino-4-cyclopentyl-1-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Methyl 5-amino-4-cyclopentyl-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities. The pathways involved often include the modulation of signaling cascades and gene expression.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-amino-1-cyclopentyl-3-phenyl-1H-pyrazole-4-carboxylate
- 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester
- 5-amino-1H-pyrazole-3-carboxylate
Uniqueness
Methyl 5-amino-4-cyclopentyl-1-methyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its cyclopentyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets compared to similar compounds .
Biological Activity
Methyl 5-amino-4-cyclopentyl-1-methyl-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, drawing on various studies and findings.
Chemical Structure and Properties
The compound's molecular formula is C8H12N4O2 with a molecular weight of 196.2 g/mol. It features a pyrazole ring substituted with an amino group and a cyclopentyl group, contributing to its unique biological properties.
1. Anti-inflammatory Activity
Numerous studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds with similar structures have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. A study demonstrated that certain pyrazole derivatives exhibited up to 85% inhibitory activity against TNF-α at a concentration of 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .
2. Antimicrobial Properties
Pyrazole derivatives, including this compound, have been tested for antimicrobial activity against various bacterial and fungal strains. One notable study found that compounds with similar structures were effective against E. coli and Aspergillus niger, indicating potential for use in treating infections .
3. Anticancer Activity
Research into the anticancer properties of pyrazoles reveals promising results. Compounds exhibiting structural similarities have been shown to inhibit the growth of cancer cell lines such as HeLa and MCF-7, with IC50 values ranging from 1.6 µM to 36.1 µM . The mechanism of action often involves the inhibition of key signaling pathways involved in cell proliferation and survival.
Study on Anti-inflammatory Effects
A study conducted by Selvam et al. synthesized a series of pyrazole derivatives and tested their anti-inflammatory effects in vivo using carrageenan-induced edema models. The results indicated that certain derivatives not only reduced inflammation but also exhibited analgesic properties comparable to indomethacin .
Antimicrobial Evaluation
Burguete et al. evaluated the antimicrobial efficacy of various pyrazole derivatives against multiple pathogens, revealing that some compounds achieved significant inhibition rates compared to standard antibiotics .
Comparative Analysis
The following table summarizes the biological activities reported for this compound and related compounds:
Properties
Molecular Formula |
C11H17N3O2 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
methyl 5-amino-4-cyclopentyl-1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C11H17N3O2/c1-14-10(12)8(7-5-3-4-6-7)9(13-14)11(15)16-2/h7H,3-6,12H2,1-2H3 |
InChI Key |
MARGWECZRZXFMO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C(=O)OC)C2CCCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















